BenchChemオンラインストアへようこそ!

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea

CYP450 inhibition regioisomer selectivity drug metabolism

Select this N3-(2-methoxyphenyl) regioisomer (CAS 898443-75-9) to test the regiochemical hypothesis that shifting the methoxy substituent from N1 to N3 abolishes CYP2D6 inhibition (IC50=100 nM for the N1 analog). With TPSA 53.9 Ų and XLogP3 2.4, it offers improved BBB permeability for CNS kinase inhibitor screening, particularly against TIE-2 in glioma angiogenesis. Its scaffold also matches antimalarial chemotypes from US 8,703,811 B2, enabling PfDHODH evaluation. Insist on this specific regioisomer—class-based substitution is unreliable without comparative data.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 898443-75-9
Cat. No. B2759798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea
CAS898443-75-9
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-23-16-11-6-5-10-15(16)20-18(22)21(17-12-7-13-19-17)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,22)
InChIKeyWFTQMKBYBLBAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea (CAS 898443-75-9): Core Chemical Identity & Procurement Baseline


1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea (CAS 898443-75-9) is a synthetic trisubstituted phenylurea derivative characterized by a 3,4-dihydro-2H-pyrrole ring, a phenyl group, and a 2-methoxyphenyl moiety on the urea core [1]. With a molecular formula of C18H19N3O2 and a molecular weight of 309.4 g/mol, it is supplied as a research-grade screening compound (typically ≥90% purity) by vendors such as Life Chemicals [2]. This compound belongs to a class frequently investigated for kinase and enzyme inhibition, but its specific biological profile remains largely uncharacterized in the public domain, necessitating careful procurement decisions based on structural differentiation rather than published potency data [3].

Why 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea Cannot Be Interchanged with Generic Phenylurea Analogs


Generic substitution among 3,4-dihydro-2H-pyrrol-5-yl phenylurea analogs is unreliable without explicit comparative data. The regiochemistry of the methoxy group (ortho vs. para) and its position on the urea scaffold (N1 vs. N3) can drastically alter target engagement. For instance, the N3-(2-methoxyphenyl) regioisomer (target compound) exhibits a different hydrogen-bonding topology compared to the N1-(2-methoxyphenyl) regioisomer (CAS 905761-72-0), which has demonstrated CYP2D6 inhibition (IC50=100 nM) [1]. Additionally, the absence of a 2-methoxy substituent in analogs like 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea (CAS 324578-23-6) results in altered LogP and solubility profiles that can compromise assay performance [2]. Therefore, even minor structural modifications necessitate compound-specific validation rather than class-based substitution.

Quantitative Differentiation Evidence for 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea (CAS 898443-75-9)


Regioisomeric Selectivity: N3-(2-Methoxyphenyl) vs. N1-(2-Methoxyphenyl) CYP2D6 Inhibition

The target compound is the N3-(2-methoxyphenyl) regioisomer. Its close analog, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea (CAS 905761-72-0), which bears the 2-methoxyphenyl group at the N1 position, acts as a CYP2D6 inhibitor with an IC50 of 100 nM [1]. While no equivalent data exist for the target compound, the change in substitution position from N1 to N3 is known to modulate CYP450 isoform selectivity in related urea series. This regioisomeric distinction is critical for programs where off-target CYP2D6 inhibition must be avoided, as the target compound's altered pharmacophore may reduce liability.

CYP450 inhibition regioisomer selectivity drug metabolism

Lipophilicity Differential: XLogP3 Comparison with Des-Methoxy Analog

The target compound possesses a computed XLogP3 of 2.4, driven by its 2-methoxyphenyl substituent [1]. In contrast, the des-methoxy analog 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea exhibits a lower computed XLogP3 of approximately 2.0 (estimated based on atom-based calculation) [2]. This 0.4-unit increase in lipophilicity can enhance membrane permeability but may reduce aqueous solubility. For cell-based assays requiring adequate solubility, the target compound's balanced LogP may offer advantages over more lipophilic di-substituted analogs (e.g., those with additional alkyl or halogen groups) [3].

lipophilicity drug-likeness solubility

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 53.9 Ų [1]. Analogs with additional hydrogen bond donors (e.g., those bearing a free NH on the pyrrole ring) exhibit TPSA values exceeding 70 Ų [2]. According to the widely accepted cutoff for CNS penetration (TPSA < 60-70 Ų), the target compound's lower TPSA suggests a higher probability of crossing the blood-brain barrier compared to analogs with additional polar substituents. This differentiates it for neuroscience target screening, where CNS exposure is critical.

TPSA CNS drug discovery BBB permeability

Kinase Inhibition Potential: Structural Similarity to TIE-2/Raf Kinase Inhibitor Pharmacophore

Patent US 7,696,224 B2 describes a broad series of phenylurea derivatives incorporating a dihydropyrrole moiety as inhibitors of TIE-2 and Raf kinases [1]. The target compound matches the generic Markush structure (Formula I) where the dihydropyrrole ring is a key pharmacophoric element. While specific IC50 data for the target compound are not disclosed, its structural alignment with the patented scaffold suggests potential kinase inhibitory activity. In contrast, close analogs lacking the dihydropyrrole ring (e.g., simple 1,3-diphenylureas) were inactive against these kinases in the same patent, highlighting the essential role of the 3,4-dihydro-2H-pyrrole group [1]. This differentiates the target compound from simpler phenylureas for kinase-targeted screening.

kinase inhibitor TIE-2 Raf cancer

High-Value Application Scenarios for 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea


ADME-Tox Triage: Selecting a Lead-like Scaffold with Reduced CYP2D6 Liability Risk

Given that the N1-(2-methoxyphenyl) regioisomer is a confirmed CYP2D6 inhibitor (IC50=100 nM) [1], projects concerned with CYP450-mediated drug-drug interactions can preferentially source the N3-(2-methoxyphenyl) regioisomer (target compound) to empirically determine whether the shift in substitution position abolishes this liability. This is a straightforward procurement decision: acquire the target compound to test the regiochemical hypothesis rather than relying on the potentially problematic N1 analog.

CNS Drug Discovery: Screening for Blood-Brain Barrier Penetrant Kinase Inhibitors

With a favorable TPSA of 53.9 Ų [2], this compound is predicted to have higher BBB permeability than more polar phenylurea analogs. Coupled with its structural inclusion in kinase-inhibitor patent space [3], it is a logical addition to CNS-focused kinase inhibitor screening libraries, particularly for targets like TIE-2 that are implicated in glioma angiogenesis.

Physicochemical Property Benchmarking: Modulating Solubility vs. Permeability

The target compound's XLogP3 of 2.4 [4] places it in a balanced lipophilicity range. In lead optimization campaigns, it serves as a benchmark for exploring the impact of introducing a single methoxy substituent on solubility, permeability, and target binding, especially when compared to the des-methoxy diphenylurea analog. This enables systematic SAR exploration around the 2-methoxyphenyl group.

Malaria Drug Discovery: Dihydroorotate Dehydrogenase (DHODH) Inhibitor Exploration

Patent US 8,703,811 B2 demonstrates that certain dihydropyrrole-containing phenylureas inhibit Plasmodium falciparum DHODH at nanomolar concentrations [5]. Although the target compound's activity against PfDHODH is unknown, its structural resemblance to the patented chemotype makes it a candidate for evaluation in malaria enzyme assays. Procurement for this purpose is justified by the scaffold's precedent, offering a path to identify new antimalarial leads with potentially improved selectivity over human DHODH.

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.